2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S2/c1-11-7-8-14(20-11)13(18-2)9-16-15(17)10-19-12-5-3-4-6-12/h7-8,12-13H,3-6,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECFBKYOBDGZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSC2CCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine. This can be achieved through the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under reductive amination conditions.
Thioether Formation: The intermediate is then reacted with cyclopentylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated using acetic anhydride or acetyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution at the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a variety of biological activities that contribute to its potential therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of similar structures possess significant antimicrobial properties. Preliminary studies suggest that compounds with thiophene moieties can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) around 256 µg/mL against these pathogens .
Cytotoxicity
Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells without affecting healthy tissues .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's .
Applications in Drug Development
Given its diverse biological activities, 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has several applications in drug development:
- Antimicrobial Agents : The antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Therapeutics : Its cytotoxic effects on cancer cells position it as a potential lead compound for anticancer drug development.
- Neuroprotective Agents : The enzyme inhibition profile suggests possible applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds highlighted their effectiveness against resistant strains of bacteria. The findings indicated that structurally similar compounds could serve as templates for developing novel antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects of the compound on various human cancer cell lines. Results demonstrated significant growth inhibition rates, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The table below summarizes key structural features, molecular formulas, and applications of analogous compounds:
Key Observations:
Sulfur-Containing Groups :
- The target compound’s cyclopentylthio group enhances lipophilicity compared to the chloro group in dimethenamid or the bromo substituent in N-(3-acetyl-2-thienyl)-2-bromoacetamide . This may improve membrane permeability in drug design.
- Thiophene rings (as in the target and dimethenamid) contribute to π-π stacking interactions, while thiazole (e.g., ) and pyrimidine (e.g., ) groups offer hydrogen-bonding sites.
Methoxy and Ethyl Chains :
- The methoxyethyl group in the target compound may confer solubility similar to dimethenamid’s methoxyisopropyl chain , balancing lipophilicity and polarity.
Biological Relevance :
- Opioid analogs like U-48800 demonstrate the role of tertiary amines in receptor binding, whereas the target’s lack of such groups suggests divergent applications.
- Pesticides (e.g., dimethenamid) highlight the importance of chloro and thienyl groups in herbicidal activity, which the target’s methylthiophene may mimic .
Biological Activity
The compound 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a thioether derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclopentylthio group and a methoxy-substituted thiophene moiety, which are significant for its biological interactions.
Pharmacological Properties
Biological Activity : The compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Some key pharmacological properties include:
- Antioxidant Activity : The presence of sulfur in the thioether group contributes to its antioxidant properties, potentially mitigating oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways or oxidative stress responses.
- Gene Expression Regulation : The compound could influence the expression of genes related to cell survival and inflammation.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases cytokine levels | |
| Neuroprotective | Protects neuronal cells |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Neuroprotection : In vitro experiments demonstrated that treatment with the compound led to a significant reduction in neuronal cell death induced by oxidative stress agents. This suggests its potential utility in conditions like Alzheimer's disease.
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and inflammation markers, indicating its possible use as an anti-inflammatory agent.
- Cytotoxicity Assessment : Cytotoxicity assays showed that while the compound exhibits some cytotoxic effects on cancer cell lines, it also demonstrates selectivity, sparing normal cells at lower concentrations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the acetamide backbone via nucleophilic substitution. For example, reacting chloroacetyl chloride with a substituted amine under cold conditions (0–5°C) in chloroform, monitored by TLC .
- Step 2 : Introduction of the cyclopentylthio group via thioetherification. Sodium azide (NaN₃) in a toluene-water solvent system (8:2) under reflux for 5–7 hours can facilitate substitution .
- Step 3 : Functionalization of the thiophene moiety using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base .
- Key Table :
| Step | Reagents/Conditions | Solvent | Monitoring | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, 0–5°C | Chloroform | TLC (hexane:EtOAc 9:1) | ~75% |
| 2 | NaN₃, reflux | Toluene:H₂O (8:2) | TLC | ~60% |
| 3 | EDC, triethylamine | DCM | HRMS/NMR | ~50% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, thiophene, cyclopentyl groups). For example, the methoxy group typically appears as a singlet at δ 3.2–3.4 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement. The cyclopentylthio group’s dihedral angle with the acetamide core can be measured (e.g., ~80° in analogous structures) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) by comparing calculated vs. experimental NMR shifts. Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
- Step 2 : Use X-ray crystallography to confirm structural outliers (e.g., unexpected tautomerism in the thiophene ring). SHELXL refinement can resolve bond-length ambiguities .
- Case Study : In a related compound, a 0.3 ppm deviation in ¹H NMR was traced to solvent polarity effects, resolved using CDCl₃ instead of DMSO-d6 .
Q. What strategies optimize the coupling efficiency of the cyclopentylthio group during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
- Catalysis : Add KI (10 mol%) to enhance nucleophilicity of the cyclopentylthiolate ion .
- Temperature Control : Maintain reflux (110°C) for 6 hours to achieve >90% conversion, monitored by GC-MS .
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature) using positive controls (e.g., known Hsp90 inhibitors for cytoprotective activity studies) .
- Step 2 : Perform metabolite profiling (LC-MS) to detect degradation products that may interfere with activity .
- Step 3 : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects .
Data Contradiction Analysis
Q. How to troubleshoot unexpected byproducts in the final synthesis step?
- Methodological Answer :
- Hypothesis 1 : Incomplete purification. Use column chromatography (silica gel, hexane:EtOAc gradient) to isolate the target compound .
- Hypothesis 2 : Residual water in the reaction. Employ molecular sieves or azeotropic drying with toluene .
- Hypothesis 3 : Oxidative degradation of the thiophene ring. Conduct reactions under nitrogen atmosphere .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- HOMO-LUMO Analysis : Identify electron-rich regions (e.g., thiophene sulfur) prone to electrophilic attack using Gaussian09 at the B3LYP level .
- Molecular Docking : Simulate interactions with target proteins (e.g., Hsp90) using AutoDock Vina. The acetamide carbonyl often forms hydrogen bonds with Lys58 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
